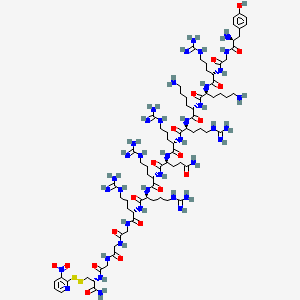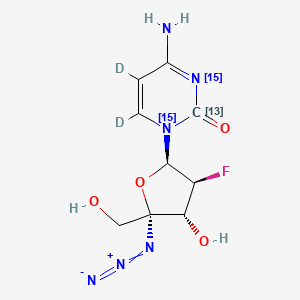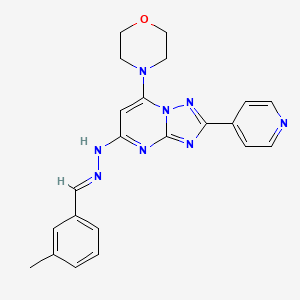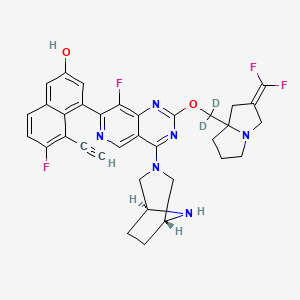
H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” is a synthetic peptide composed of 19 amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection and coupling steps, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific enzymes or chemical reagents.
Major Products
The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or altered biological activity.
Scientific Research Applications
Peptides like “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” have a wide range of applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating protein-protein interactions and cellular signaling pathways.
Medicine: Developing peptide-based therapeutics for diseases such as cancer and diabetes.
Industry: Creating peptide-based materials for use in biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s function, such as binding to a receptor to activate or inhibit a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- H-Ile-Arg-Asp-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
- H-Ile-Arg-Asp-Glu-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
Uniqueness
The uniqueness of “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” lies in its specific amino acid sequence, which determines its structural and functional properties. Differences in amino acid composition can lead to variations in peptide stability, biological activity, and interaction with molecular targets.
Properties
Molecular Formula |
C84H132N30O31S4 |
|---|---|
Molecular Weight |
2186.4 g/mol |
IUPAC Name |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-oxo-3-[[(1R,6R,9S,12S,15S,17R,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,24,45-tris(2-amino-2-oxoethyl)-30-(3-carbamimidamidopropyl)-6-carboxy-17-hydroxy-48-(hydroxymethyl)-12-(1H-imidazol-5-ylmethyl)-36-methyl-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-9,27-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]amino]propyl]propanedioic acid |
InChI |
InChI=1S/C84H132N30O31S4/c1-8-35(6)59(88)75(135)99-40(12-9-15-94-83(89)90)63(123)101-45(24-58(120)121)67(127)100-43(20-39(80(140)141)81(142)143)65(125)108-51-30-147-146-28-49-70(130)98-41(13-10-16-95-84(91)92)64(124)111-60(33(2)3)76(136)103-44(21-55(85)117)66(126)104-47(23-57(87)119)79(139)114-26-38(116)19-54(114)74(134)102-42(18-37-25-93-32-96-37)68(128)112-61(34(4)5)77(137)110-52(82(144)145)31-149-148-29-50(109-72(51)132)71(131)106-48(27-115)69(129)105-46(22-56(86)118)78(138)113-17-11-14-53(113)73(133)97-36(7)62(122)107-49/h25,32-36,38-54,59-61,115-116H,8-24,26-31,88H2,1-7H3,(H2,85,117)(H2,86,118)(H2,87,119)(H,93,96)(H,97,133)(H,98,130)(H,99,135)(H,100,127)(H,101,123)(H,102,134)(H,103,136)(H,104,126)(H,105,129)(H,106,131)(H,107,122)(H,108,125)(H,109,132)(H,110,137)(H,111,124)(H,112,128)(H,120,121)(H,140,141)(H,142,143)(H,144,145)(H4,89,90,94)(H4,91,92,95)/t35-,36-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-/m0/s1 |
InChI Key |
FTMUINAVKGSANR-IMQUYOPSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)

![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)

![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)


![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
